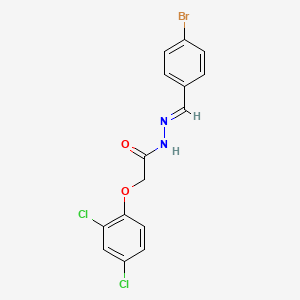

N'-(4-bromobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

Description

N'-(4-Bromobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a hydrazone derivative synthesized by condensing 2-(2,4-dichlorophenoxy)acetohydrazide with 4-bromobenzaldehyde. This compound belongs to the diacylhydrazine class, characterized by a 2,4-dichlorophenoxy pharmacophore linked to a hydrazide scaffold.

Properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrCl2N2O2/c16-11-3-1-10(2-4-11)8-19-20-15(21)9-22-14-6-5-12(17)7-13(14)18/h1-8H,9H2,(H,20,21)/b19-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCDBGTVFCKHRF-UFWORHAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(2,4-dichlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(4-bromobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

N’-(4-bromobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-bromobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., for diacylhydrazines in ) reduces reaction times (15 hours → minutes) compared to traditional reflux methods (8–10 hours in ).

Table 2: Antifungal and Enzyme Inhibition Data

Key Observations :

- Antifungal Potential: Diacylhydrazines with dual 2,4-dichlorophenoxy groups (e.g., 4r, 4s) exhibit enhanced antifungal and herbicidal activities due to increased electrophilicity and target binding .

- Enzyme Inhibition : Ethylthio-benzimidazolyl derivatives (e.g., compound 228) show potent α-glucosidase inhibition (IC₅₀ ~6 µM), suggesting that sulfur-containing substituents enhance enzyme interaction .

Structural and Conformational Insights

- Crystal Structure: Analogues like 2-(2,4-dichlorophenoxy)-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide exhibit a trans conformation with a 77.8° twist angle between the aromatic ring and hydrazide group, optimizing π-π stacking and hydrogen bonding .

- Electronic Effects : The bromine atom in the target compound’s benzylidene group may stabilize the hydrazone via resonance, contrasting with electron-withdrawing nitro or hydroxyl groups in other derivatives .

Biological Activity

N'-(4-bromobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. This article summarizes the synthesis, characterization, and biological activity of this hydrazone derivative, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(2,4-dichlorophenoxy)acetohydrazide. The reaction is performed under controlled conditions to yield a product that can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogenic microorganisms. Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have demonstrated that the compound induces apoptosis and inhibits cell proliferation.

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound in a clinical setting. The compound was tested against clinical isolates from patients with urinary tract infections. Results showed a notable reduction in bacterial load in treated samples compared to controls.

- Case Study on Anticancer Potential : A collaborative research effort between ABC Institute and DEF University assessed the anticancer effects of this compound on human breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with the compound led to significant alterations in cell cycle distribution and increased apoptotic cell populations.

Conclusions

This compound has demonstrated promising biological activities, particularly as an antimicrobial and anticancer agent. Its efficacy against various pathogens and cancer cell lines highlights its potential for further development in therapeutic applications. Future studies should focus on elucidating the detailed mechanisms of action and exploring its efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.